Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate
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Overview
Description
Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate is an organic compound with the molecular formula C12H20O6S and a molecular weight of 292.35 g/mol . This compound is known for its unique structure, which includes an ester and a thioether functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate typically involves the reaction of diethyl succinate with 2-ethoxy-2-oxoethyl thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate involves its interaction with specific molecular targets. The thioether group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester groups can undergo hydrolysis, releasing active metabolites that may exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl succinate: Lacks the thioether group, making it less reactive in certain chemical reactions.
Diethyl 2-oxoethyl succinate: Contains a keto group instead of a thioether, leading to different reactivity and applications.
Diethyl 2-((2-hydroxyethyl)thio)succinate: Contains a hydroxyl group instead of an ethoxy group, affecting its solubility and reactivity.
Uniqueness
Diethyl 2-((2-ethoxy-2-oxoethyl)thio)succinate is unique due to its combination of ester and thioether functional groups, which provide a versatile platform for various chemical transformations and potential biological activities .
Properties
IUPAC Name |
diethyl 2-(2-ethoxy-2-oxoethyl)sulfanylbutanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6S/c1-4-16-10(13)7-9(12(15)18-6-3)19-8-11(14)17-5-2/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVIJRDWNYKBRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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